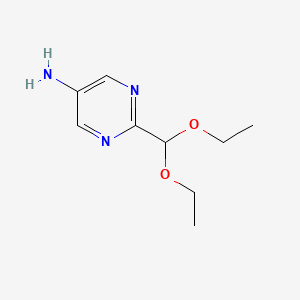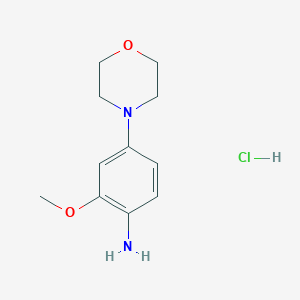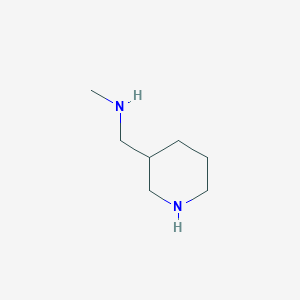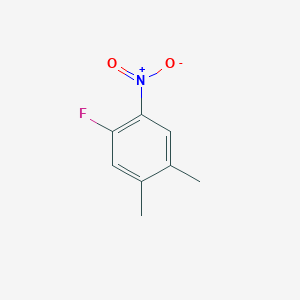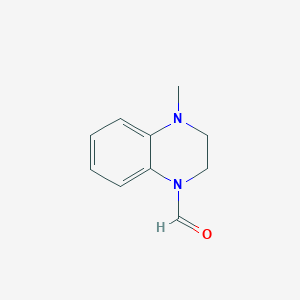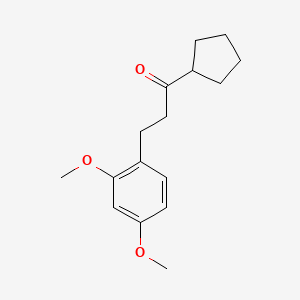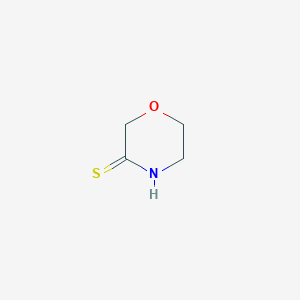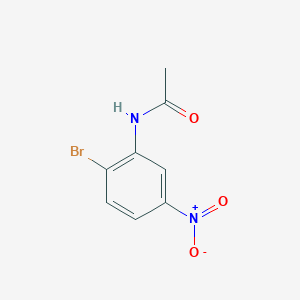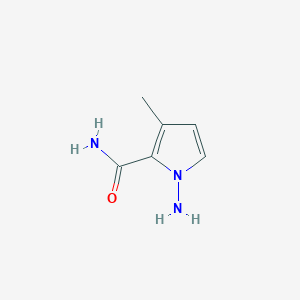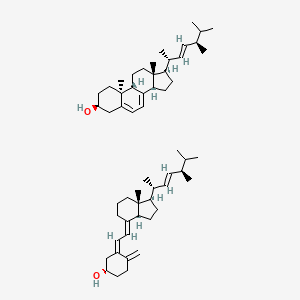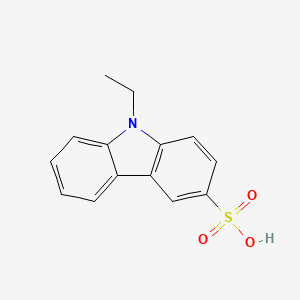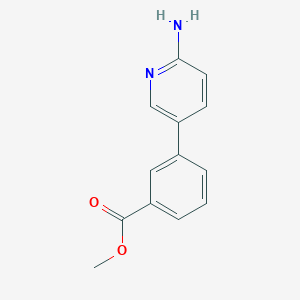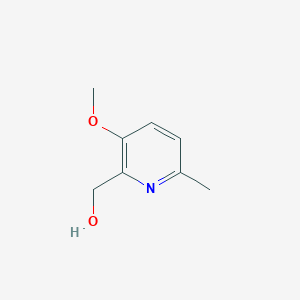
(3-Methoxy-6-methylpyridin-2-yl)methanol
概要
説明
“(3-Methoxy-6-methylpyridin-2-yl)methanol” is a chemical compound1. However, detailed information about this specific compound is limited. It’s closely related to “(4-Methoxy-3-methylpyridin-2-yl)methanol”, which has a molecular weight of 153.182.
Synthesis Analysis
There is no specific information available about the synthesis of “(3-Methoxy-6-methylpyridin-2-yl)methanol”. However, methanol can be synthesized from carbon dioxide and water using renewable energy3. This process could potentially be adapted for the synthesis of “(3-Methoxy-6-methylpyridin-2-yl)methanol”.Molecular Structure Analysis
The molecular structure of “(3-Methoxy-6-methylpyridin-2-yl)methanol” is not explicitly available. However, its related compound “(4-Methoxy-3-methylpyridin-2-yl)methanol” has a molecular formula of C8H11NO22.Chemical Reactions Analysis
There is no specific information available about the chemical reactions of “(3-Methoxy-6-methylpyridin-2-yl)methanol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methoxy-6-methylpyridin-2-yl)methanol” are not explicitly available. However, its related compound “(4-Methoxy-3-methylpyridin-2-yl)methanol” is a solid at room temperature2.科学的研究の応用
Synthesis and Crystal Structure Investigations
Synthesis of Co-crystals and α-Diketone Compounds : A study by (Percino et al., 2007) describes the condensation of 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol yielding a compound with –CO–COH– group and its conversion into α-diketone compounds through solvent and oxygen action.
Characterization of Symmetrical Molecules : In another study by (Percino et al., 2005), the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from (6-methylpyridin-2-yl)methanol is described, revealing a symmetrical molecule with intramolecular hydrogen bonds.
Chemical Reactions and Molecular Structures
Pyrolysis Products from Methylpyridine Derivatives : Research by (Chou et al., 1995) discusses the pyrolysis of 3-chloroformyl-2-methylpyridine leading to various compounds, including 2-methoxy-3-acetylpyridine.
Methoxy Species on Metal Surfaces : A study by (Demuth & Ibach, 1979) investigates the formation of a methoxy species as an intermediate during methanol decomposition on Ni(111).
Methanol-to-Olefin Process on Acidic Zeolites : Research by (Wang et al., 2003) examines the role of surface methoxy groups in the conversion of methanol to olefins on acidic zeolites.
Probing Surface Sites via Methanol Adsorption : A study by (Wu et al., 2012) explores methanol adsorption on ceria nanocrystals, highlighting the formation of methoxy species on different surfaces.
Hydrogen-Bonded Supramolecular Architectures : (Suksangpanya et al., 2004) describe the synthesis of copper(II) halides involving methanolysis and the formation of hydrogen-bonded architectures.
Reactions of Pyridine with Caesium Fluoroxysulphate : In a study by (Stavber & Zupan, 1990), the reaction of 3-chloropyridine with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine.
Oxygen-Dependent Photoreactions : (Ohkoshi et al., 1992) discuss photoreactions of N-methylpyridinium derivatives in methanol under varying oxygen conditions.
Total Synthesis of 5-Hydroxyomeprazole : A synthesis route involving (6-chloromethyl-4-methoxy-5-methylpyridin-3-yl)methanol is presented by (Striela et al., 2016).
Helicates, Boxes, and Polymers from Pyridine-Alcohol Ligands : Research by (Telfer et al., 2008) explores the coordination chemistry of 6-methylpyridine-2-methanol with various divalent metal salts.
Encapsulation of Molybdenum(VI) Complex in Zeolite : A study by (Ghorbanloo & Alamooti, 2017) discusses the use of 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol with molybdenum to form a catalyst.
Effects of Organic Impurities on Hydrocarbon Formation : (Jiang et al., 2006) analyze the impact of impurities in methanol on hydrocarbon formation via surface methoxy groups.
Utilization of Methanol as a C1 Source : A minireview by (Natte et al., 2017) details methanol's use in forming various bonds in organic synthesis.
Ligand Exchange Reactions of a Tungsten(0) Carbonyl Complex : Research by (Klausmeyer et al., 2003) discusses the substitution of methoxide in [Et4N]3[W2(CO)6(OMe)3] by alcohols.
Photo-methoxylation of Methyl 2-Pyridinecarboxylate : A study by (Sugimori et al., 1983) explores the photo-methoxylation of methyl 2-pyridinecarboxylate accelerated by 4-substituted pyridines.
Methanol Decomposition on Pd {111} : Research by (Rebholz & Kruse, 1991) investigates the decomposition of methanol on Pd{111}, identifying various intermediates.
Methanolic C-O Bond Activation on Pd(111) : A study by (Chen & Winograd, 1992) discusses the coverage-dependent activation of methanol on Pd(111).
Mechanism of Dehydrogenation of Methanol to Methyl Formate : Research by (Cant et al., 1985) employs deuterium labeling to understand the conversion of methanol over copper catalysts.
Photo-Oxidation of Methanol to Methyl Formate on TiO2(110) : A study by (Phillips et al., 2013) demonstrates the production of methyl formate from methanol on TiO2(110) through photo-oxidation.
Safety And Hazards
The safety and hazards of “(3-Methoxy-6-methylpyridin-2-yl)methanol” are not explicitly available. However, its related compound “(3-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride” has been classified as a warning under the GHS07 pictogram with hazard statements H302, H315, H319, H3354.
将来の方向性
There is no specific information available about the future directions of “(3-Methoxy-6-methylpyridin-2-yl)methanol”. However, research is being conducted on bacteria that efficiently use methanol, which could potentially be tapped into to produce valuable products currently made by the chemical industry from fossil fuels5. This could potentially open up new avenues for the use of “(3-Methoxy-6-methylpyridin-2-yl)methanol” in the future.
Please note that this information is based on the available data and may not be exhaustive or completely accurate. For more detailed and accurate information, please refer to the relevant scientific literature and safety data sheets.
特性
IUPAC Name |
(3-methoxy-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)7(5-10)9-6/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLXSBXEYKHXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619370 | |
| Record name | (3-Methoxy-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-6-methylpyridin-2-yl)methanol | |
CAS RN |
848696-30-0 | |
| Record name | (3-Methoxy-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

